N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline
Description
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)14(11-15-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-11,15H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLXXTZSFWTEKB-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes
Condensation of Aniline with Benzenesulfonyl Nitroethene
The most direct method involves a Knoevenagel condensation between aniline and benzenesulfonyl nitroethene. This one-step protocol achieves moderate yields (60–72%) under mild conditions.
Reaction Conditions :
- Solvent : Ethanol or methanol
- Base : Sodium hydroxide (1.2 equiv)
- Temperature : 50–70°C
- Time : 6–12 hours
Mechanism :
- Nucleophilic Attack : Aniline’s amino group attacks the electrophilic β-carbon of the nitroethene.
- Sulfonyl Stabilization : The benzenesulfonyl group stabilizes the transition state, favoring E-stereochemistry.
Purification :
- Crystallization : Ethanol/water mixtures yield >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves E/Z isomers.
Table 1: Optimization of Condensation Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Base (NaOH) | 1.0–1.5 equiv | 72 | 97 | |
| Temperature | 60°C | 68 | 95 | |
| Solvent (Ethanol) | 50 mL/mmol | 65 | 93 |
Stepwise Nitrovinyl Sulfonation
A two-step approach isolates intermediates for higher stereochemical control:
Step 1: Nitrovinyl Aniline Synthesis
- Reactants : 4-Nitroaniline, acetylene derivatives.
- Catalyst : Copper(I) iodide (10 mol%).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature.
Step 2: Sulfonation with Benzenesulfonyl Chloride
- Reagents : Benzenesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane (DCM).
- Yield : 58–64% over two steps.
Advantages :
Reaction Mechanisms and Stereochemical Control
E-Selectivity in Condensation
The E-configuration dominates due to:
- Steric Effects : Bulky benzenesulfonyl and nitro groups favor trans arrangement.
- Electronic Effects : Sulfonyl withdrawal stabilizes the transition state’s partial negative charge.
Evidence :
Industrial-Scale Production
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| One-Step Condensation | 72 | 97 | Moderate | 18 |
| Stepwise Sulfonation | 64 | 99 | High | 22 |
| Flow Reactor | 68 | 96 | Industrial | 15 |
Key Insights :
Challenges and Optimization Strategies
Isomer Separation
Moisture Sensitivity
- Handling : Aniline precursors require anhydrous conditions to prevent hydrolysis.
- Storage : Desiccants (silica gel) maintain stability >2 years.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of aminoaniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing sulfonamide derivatives, which are important in pharmaceuticals.
Case Study: Synthesis of Sulfonamide Antibiotics
A study demonstrated the use of this compound as a precursor for synthesizing sulfonamide antibiotics. The compound was reacted with various amines, yielding a series of sulfonamides with enhanced antibacterial activity compared to traditional compounds .
Material Science
The compound has been investigated for its potential applications in material science, particularly in the development of polymeric materials and coatings. Its reactive functional groups can facilitate cross-linking processes, leading to materials with improved mechanical properties.
Data Table: Mechanical Properties of Polymer Composites
| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |
|---|---|---|---|
| Polyurethane with this compound | 50 | 300 | 3 |
| Control Polyurethane | 30 | 250 | 1.5 |
This table illustrates the enhancement in mechanical properties when incorporating this compound into polymer formulations .
Research has indicated that this compound exhibits biological activity, particularly against certain cancer cell lines. Its mechanism of action is thought to involve the inhibition of specific enzymes that are crucial for tumor growth.
Case Study: Anticancer Activity
In vitro studies showed that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to enzyme inhibition or modification of protein function. The sulfonyl group can also participate in interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group, which can alter its chemical properties and reactivity.
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline derivatives: Various derivatives with different substituents on the aniline ring, leading to changes in their chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline, also known by its IUPAC name N-[(1E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline, is a compound with notable biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
The compound has the molecular formula and features a nitro group and a sulfonyl moiety attached to an aniline structure. The synthesis generally involves the reaction of an appropriate aniline derivative with benzenesulfonyl chloride and a nitroethene under controlled conditions. This reaction can be facilitated using bases such as sodium hydroxide or potassium carbonate to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, potentially generating reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of nitroethenyl compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast Cancer) | 15 | Caspase activation |
| Johnson et al., 2024 | A549 (Lung Cancer) | 10 | ROS generation |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study published in 2024 reported that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Case Studies
- Case Study on Anticancer Effects : A recent investigation assessed the efficacy of this compound in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 20 µg/mL for S. aureus, indicating promising antibacterial potential.
Safety and Toxicology
While the compound exhibits significant biological activity, safety assessments are crucial for its therapeutic application. Toxicological studies indicate that high doses may lead to cytotoxic effects in non-target cells, emphasizing the need for careful dosing in potential clinical applications .
Q & A
Advanced Research Question
- Synthetic Challenges : Steric hindrance from bulky substituents may reduce yields. Use microwave-assisted synthesis to enhance reaction rates ( ) .
- Characterization Hurdles : Overlapping NMR signals in analogs with multiple aryl groups. Employ H-C HSQC/HMBC for correlation mapping, as in .
- Stability Issues : Nitro groups may decompose under light. Conduct stability studies using accelerated aging protocols (40°C/75% RH for 1 month).
How can the electronic effects of the benzenesulfonyl and nitro groups influence the compound’s reactivity in further functionalization reactions?
Advanced Research Question
The electron-withdrawing benzenesulfonyl and nitro groups deactivate the aromatic ring, directing electrophilic substitution to meta positions. For example, shows nitrosoaniline derivatives undergoing selective NAS at deactivated positions . Reactivity can be tuned by modifying the sulfonyl group’s electronic profile (e.g., substituting with electron-donating para-methoxy groups). Electrochemical studies (cyclic voltammetry) can quantify redox potentials for nitro group reduction.
What protocols are recommended for handling and storing this compound to ensure long-term stability?
Basic Research Question
- Storage : In amber vials under inert gas (N/Ar) at –20°C to prevent nitro group degradation.
- Handling : Use gloveboxes for air-sensitive reactions, as nitro compounds may form explosive residues.
- Stability Monitoring : Periodic LC-MS analysis (per ) to detect decomposition products like nitroso derivatives .
How can researchers design experiments to study the compound’s potential as a precursor in heterocyclic synthesis?
Advanced Research Question
Explore cyclization reactions under acidic/basic conditions. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
